

Benzyl N-ethoxycarbonyliminocarbamate synthesis pathway

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Compound of Interest

Compound Name: *Benzyl N-ethoxycarbonyliminocarbamate*

Cat. No.: *B149097*

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An In-depth Technical Guide to the Synthesis of **Benzyl N-ethoxycarbonyliminocarbamate**

This technical guide provides a comprehensive overview of a plausible synthetic pathway for **Benzyl N-ethoxycarbonyliminocarbamate**, a compound more systematically named O-benzyl N-(ethoxycarbonyl)isourea. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of substituted iminocarbamates and their isourea tautomers is of significant interest in medicinal chemistry due to their potential as bioisosteres of ureas and thioureas, with applications in drug design and as intermediates in the synthesis of heterocyclic compounds. This guide outlines a two-step synthetic route to **Benzyl N-ethoxycarbonyliminocarbamate**, commencing with the preparation of a key intermediate, ethyl N-cyanocarbamate.

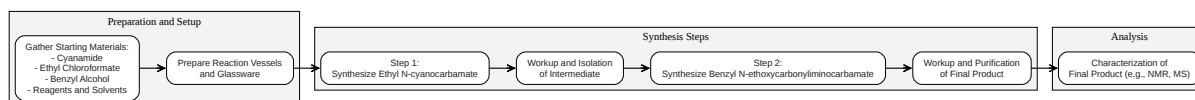
Proposed Synthesis Pathway

The proposed synthesis is a two-step process:

- Step 1: Synthesis of Ethyl N-cyanocarbamate. This step involves the reaction of cyanamide with ethyl chloroformate in an aqueous alkaline solution.

- Step 2: Synthesis of **Benzyl N-ethoxycarbonyliminocarbamate**. This step involves the acid-catalyzed reaction of ethyl N-cyanocarbamate with benzyl alcohol, following the principles of the Pinner reaction to form the target O-benzyl isourea derivative.[1][2]

The overall logical workflow for the synthesis is depicted below.



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Caption: Logical workflow for the synthesis of **Benzyl N-ethoxycarbonyliminocarbamate**.

Experimental Protocols

Step 1: Synthesis of Ethyl N-cyanocarbamate

This procedure is adapted from the methodology described in patent CN111825571A.[3]

Reactants and Reagents:

- 30% aqueous solution of cyanamide
- Ethyl chloroformate
- 30-50% aqueous solution of sodium hydroxide

Procedure:

- To a 1000 mL reaction flask equipped with a mechanical stirrer and a thermometer, add 140 g (1 mol) of a 30% cyanamide solution and 114 g (1.05 mol) of ethyl chloroformate.[3]

- Begin stirring and maintain the internal temperature of the reaction mixture between 10-30 °C.
- Slowly add a 30% sodium hydroxide solution dropwise to the reaction mixture until the pH reaches a value between 6.0 and 8.0.[3]
- After the addition of the sodium hydroxide solution is complete, heat the reaction mixture to 30-50 °C and maintain this temperature for 2-3 hours.[3]
- Upon completion of the reaction, the aqueous solution of ethyl N-cyanocarbamate is typically used directly in the subsequent step. Alternatively, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and purified by distillation or crystallization after drying the organic phase.

Quantitative Data for Step 1:

| Parameter | Value | Reference |
|---|-------------|-----------|
| Molar Ratio (Cyanamide:Ethyl Chloroformate) | 1 : 1.0-1.1 | [3] |
| Reaction Temperature | 10-50 °C | [3] |
| Reaction Time | 2-3 hours | [3] |
| pH of Reaction | 6.0-8.0 | [3] |

Physical Properties of Ethyl N-cyanocarbamate:

| Property | Value | Reference |
|--------------------------------|---------------------|-----------|
| Molecular Formula | C4H6N2O2 | [4] |
| Molecular Weight | 114.10 g/mol | [4] |
| Exact Mass | 114.042927438 g/mol | [4] |
| Topological Polar Surface Area | 62.1 Å ² | [4] |

Step 2: Synthesis of Benzyl N-ethoxycarbonyliminocarbamate (O-benzyl N-(ethoxycarbonyl)isourea)

This proposed experimental protocol is based on the general principles of the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.^{[1][2][5]}

Reactants and Reagents:

- Ethyl N-cyanocarbamate (from Step 1)
- Benzyl alcohol
- Anhydrous solvent (e.g., diethyl ether, dichloromethane)
- Anhydrous acid catalyst (e.g., gaseous hydrogen chloride, or a Lewis acid such as trimethylsilyl triflate)

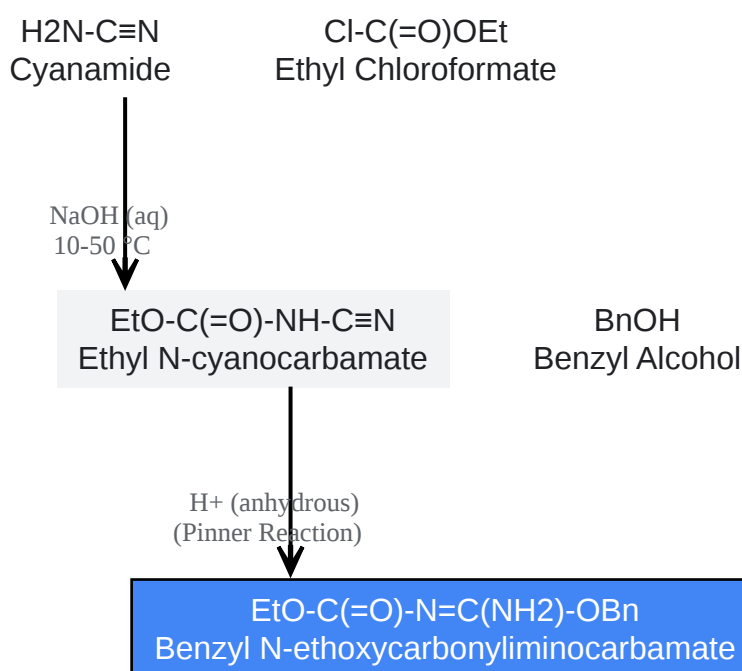
Procedure:

- Dissolve ethyl N-cyanocarbamate (1 equivalent) and benzyl alcohol (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction vessel equipped with a stirring mechanism and protected from atmospheric moisture.
- Cool the mixture to 0 °C in an ice bath.
- Introduce the anhydrous acid catalyst. If using gaseous HCl, bubble it through the solution until saturation. If using a Lewis acid like trimethylsilyl triflate, add it dropwise. Low temperatures are crucial to prevent the decomposition of the intermediate Pinner salt.^[1]
- Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours, monitoring the progress by a suitable technique (e.g., TLC or NMR).
- Upon completion of the reaction, the resulting imino ester salt (Pinner salt) is carefully neutralized. This is typically achieved by adding a weak base (e.g., a saturated aqueous solution of sodium bicarbonate) to the reaction mixture.

- The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the final product, **Benzyl N-ethoxycarbonyliminocarbamate**.

Visualization of the Synthesis Pathway

The chemical reaction pathway for the synthesis of **Benzyl N-ethoxycarbonyliminocarbamate** is illustrated in the following diagram.



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Caption: Reaction scheme for the synthesis of **Benzyl N-ethoxycarbonyliminocarbamate**.

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